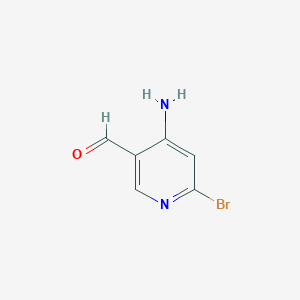

4-Amino-6-bromonicotinaldehyde

Description

Contextualization within Halogenated Nicotinaldehyde Chemistry

Halogenated nicotinaldehydes are a class of organic compounds that feature a pyridine (B92270) ring substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine) and an aldehyde group. The introduction of halogens to the nicotinaldehyde framework significantly alters the electronic properties and reactivity of the molecule. smolecule.com This strategic placement of halogens can fine-tune the compound's behavior in chemical reactions, making them valuable intermediates in organic synthesis. smolecule.com

Compounds like 6-chloronicotinaldehyde (B1585923) and 5-bromo-4-chloronicotinaldehyde (B1375851) are other examples within this class. cymitquimica.com The presence and position of the halogen and other substituents on the pyridine ring dictate the compound's specific reactivity and potential applications. smolecule.com For instance, the bromine atom in 6-bromonicotinaldehyde (B16785) can be replaced in various substitution reactions, while the aldehyde group is reactive towards nucleophiles. smolecule.com

Significance as a Pyridine Building Block in Organic Synthesis

Pyridine and its derivatives are fundamental structures in a vast array of chemical compounds, including many pharmaceuticals, agrochemicals, and materials. 4-Amino-6-bromonicotinaldehyde serves as a crucial building block for constructing more elaborate pyridine-containing molecules. bldpharm.com Its aldehyde group can readily participate in reactions like imine formation and nucleophilic additions, while the bromine atom can be utilized in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. smolecule.com The amino group further adds to its versatility, potentially influencing the reactivity of the other functional groups or serving as a point for further chemical modification.

The strategic combination of these three functional groups on a single pyridine core allows chemists to construct complex molecular architectures through a series of controlled chemical transformations. This makes this compound a sought-after starting material in the synthesis of novel compounds with potential applications in various fields of chemical research.

Overview of Research Trajectories

Research involving this compound and related compounds primarily focuses on their synthetic utility. Scientists are exploring new methods to prepare these halogenated nicotinaldehydes and are continually discovering novel ways to employ them in the construction of larger, more complex molecules. For example, derivatives of halogenated nicotinaldehydes have been investigated for their potential in medicinal chemistry, where the pyridine scaffold is a common feature in many biologically active compounds. smolecule.com

Furthermore, the development of new synthetic methodologies, such as more efficient cross-coupling reactions or novel functional group transformations, often utilizes substrates like this compound to demonstrate the scope and utility of these new chemical tools. The ongoing exploration of the reactivity and synthetic potential of this and similar compounds continues to be an active area of academic and industrial research.

| Property | Value |

| Molecular Formula | C6H5BrN2O |

| Molecular Weight | 201.02 g/mol |

| CAS Number | 1289037-47-3 |

| SMILES | Nc1cc(Br)c(cn1)C=O |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-bromopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-6-1-5(8)4(3-10)2-9-6/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJIKOFVEUVPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 6 Bromonicotinaldehyde

Synthesis via Functional Group Interconversions on Pyridine (B92270) Frameworks

Given the challenges associated with direct regioselective bromination, a more effective and documented approach involves the use of a pyridine precursor that already contains the required 4-amino and 6-bromo substituents. The target aldehyde is then synthesized through the chemical transformation of a different functional group, most commonly a carboxylic acid.

A proven and reliable method for the synthesis of 4-Amino-6-bromonicotinaldehyde is the reduction of a corresponding nicotinic acid derivative. googleapis.comgoogleapis.com This strategy circumvents the regioselectivity issues of bromination by starting with a commercially available or readily synthesized precursor, 4-amino-6-bromonicotinic acid. aksci.com

The synthesis proceeds via the reduction of 4-amino-6-bromonicotinic acid hydrochloride. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is used to convert the carboxylic acid group at the C-3 position directly into a formyl (aldehyde) group. googleapis.comgoogleapis.com The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at controlled temperatures, starting at 0 °C and gradually warming to ambient temperature. googleapis.comgoogleapis.com

Table 1: Synthesis of this compound via Reduction

| Starting Material | Reagent | Solvent | Key Conditions | Product | Reference |

|---|

This functional group interconversion is an efficient and high-yielding method as it relies on a well-established chemical transformation and avoids the pitfalls of electrophilic aromatic substitution on a complexly substituted pyridine ring.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. znaturforsch.comnih.gov In this strategy, a directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. For a 4-aminopyridine (B3432731) derivative, the amino group (or a protected form like a carbamate) would act as a DMG, directing metalation to the C-3 and C-5 positions.

A hypothetical DoM route to this compound would be complex and non-linear. Directing metalation to the C-6 position with a C-4 directing group is not feasible. An alternative DoM strategy might involve:

Starting with a 2-bromo-4-aminopyridine derivative.

Protection of the amino group to create a suitable DMG (e.g., a pivalamide (B147659) or carbamate).

Ortho-lithiation at the C-3 position, directed by the protected amino group.

Quenching the lithiated intermediate with a formylating agent (e.g., N,N-dimethylformamide, DMF) to introduce the aldehyde group.

A subsequent Suzuki coupling or other cross-coupling reaction to replace the bromine at C-2 with a different group, followed by further steps to achieve the final 6-bromo substitution pattern.

This multi-step sequence highlights the synthetic complexity of using a DoM approach for this particular target. While DoM is highly effective for many substituted pyridines, the documented synthesis via the reduction of 4-amino-6-bromonicotinic acid is a far more direct and practical route. googleapis.comgoogleapis.comznaturforsch.com

Table 2: Table of Compounds

| Compound Name |

|---|

| This compound |

| Nicotinaldehyde |

| N-Bromosuccinimide (NBS) |

| 4-Aminonicotinaldehyde (B1271976) |

| Molecular bromine |

| 4-Amino-6-bromonicotinic acid |

| Lithium aluminum hydride |

| Tetrahydrofuran (THF) |

| 2-Bromo-4-aminopyridine |

| N,N-dimethylformamide (DMF) |

Reactivity and Mechanistic Investigations of 4 Amino 6 Bromonicotinaldehyde

Reactivity at the Aldehyde Moiety

The aldehyde group (-CHO) is a primary site of chemical reactivity in the molecule, characterized by the electrophilic nature of its carbonyl carbon.

The carbonyl carbon of the aldehyde group is sp² hybridized and bonded to a highly electronegative oxygen atom, resulting in a significant partial positive charge on the carbon. This electrophilicity makes it a prime target for attack by a wide range of nucleophiles. smolecule.com In nucleophilic addition reactions, a nucleophile adds to the carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. smolecule.com This intermediate can then be protonated to yield an alcohol. The electron-deficient nature of the pyridine (B92270) ring, further influenced by the bromo-substituent, enhances the electrophilic character of the aldehyde, making it readily susceptible to such additions.

The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. smolecule.com This reaction is a cornerstone of organic synthesis, providing a pathway to new C=N bonds. The reaction proceeds via a nucleophilic addition of the amine to the aldehyde carbonyl, forming a hemiaminal intermediate, which then dehydrates to yield the imine. The formation of imines from 4-Amino-6-bromonicotinaldehyde serves as a crucial step for introducing further molecular diversity and constructing more complex heterocyclic systems. smolecule.com

Transformations Involving the Bromo-Substituent

The bromine atom attached to the pyridine ring at position 6 is a versatile handle for synthetic transformations, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

The carbon-bromine bond in this compound is a key site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. nih.gov These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. sigmaaldrich.com

Sonogashira Reaction : This reaction couples the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction proceeds under mild conditions and is highly effective for forming sp²-sp carbon-carbon bonds. wikipedia.org For instance, the related compound 6-bromonicotinaldehyde (B16785) undergoes Sonogashira coupling with terminal alkynes in the presence of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) and a copper(I) iodide co-catalyst. uio.no This demonstrates the utility of the bromo-pyridine scaffold in such transformations.

Table 1: Representative Conditions for Sonogashira Coupling

| Component | Example Reagent/Condition | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophile |

| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | Nucleophile |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Facilitates oxidative addition/reductive elimination |

| Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne |

| Base/Solvent | Triethylamine, Diisopropylamine | Neutralizes HBr byproduct, acts as solvent |

| Temperature | Room Temperature to mild heating | Reaction condition |

*Data synthesized from multiple sources. wikipedia.orgorganic-chemistry.orguio.no***

Suzuki-Miyaura Reaction : This is another powerful cross-coupling method that pairs the aryl bromide with a boronic acid or boronate ester. sigmaaldrich.commdpi.com The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. sigmaaldrich.com The Suzuki-Miyaura reaction is widely used due to its mild conditions, commercial availability of a vast array of boronic acids, and tolerance of various functional groups. sigmaaldrich.commdpi.com

Nucleophilic Aromatic Substitution (SNAr) is a reaction pathway for aryl halides, particularly those with electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which can facilitate SNAr reactions. lumenlearning.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group (in this case, bromide), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes this intermediate, accelerating the reaction. libretexts.org In this compound, the aldehyde group and the ring nitrogen act as electron-withdrawing features, activating the ring for nucleophilic attack. However, this is counteracted by the electron-donating amino group.

Influence of the Amino Group on Electronic Structure and Reactivity

Effect on the Aldehyde : The electron-donating nature of the amino group can slightly decrease the electrophilicity of the aldehyde's carbonyl carbon by pushing electron density into the ring system. This can make the aldehyde slightly less reactive towards nucleophiles compared to a non-aminated analogue.

Effect on the Bromo-Substituent : By increasing the electron density on the pyridine ring, the amino group makes the ring less electrophilic. This deactivating effect can make Nucleophilic Aromatic Substitution at the C-6 position more challenging compared to pyridine rings bearing only electron-withdrawing substituents. masterorganicchemistry.com

Effect on the Pyridine Nitrogen : The donation of electron density from the amino group increases the basicity of the exocyclic amine while decreasing the basicity of the endocyclic pyridine nitrogen atom. This is because the lone pair of the amino group is delocalized into the ring, making the ring nitrogen's lone pair less available for protonation.

Table 2: Summary of Functional Group Reactivity

| Functional Group | Reaction Type | Key Features |

|---|---|---|

| Aldehyde | Nucleophilic Addition | Electrophilic carbonyl carbon; forms alcohols. smolecule.com |

| Condensation | Reacts with amines to form imines (Schiff bases). smolecule.com | |

| Bromo-Substituent | Cross-Coupling | Participates in Pd-catalyzed reactions (Suzuki, Sonogashira) to form C-C bonds. sigmaaldrich.comwikipedia.org |

| Nucleophilic Aromatic Substitution | Can act as a leaving group, though reactivity is modulated by other substituents. masterorganicchemistry.comlibretexts.org | |

| Amino Group | Electronic Modulation | Electron-donating group; influences reactivity of aldehyde and bromo-substituent. semanticscholar.orgsapub.org |

Electron-Donating Effects on Pyridine Aromaticity

The chemical behavior of this compound is significantly influenced by the electronic interplay of its functional groups attached to the pyridine core. The pyridine ring itself is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. libretexts.orgpearson.com This generally deactivates the ring towards electrophilic aromatic substitution compared to benzene (B151609). libretexts.org

The electron-donating nature of the amino group also increases the basicity of the pyridine nitrogen. In pyridine, the nitrogen's lone pair resides in an sp² hybrid orbital and is not part of the aromatic sextet, making it available to accept a proton. libretexts.org By donating electron density to the ring, the amino group increases the availability of this lone pair, making the pyridine nitrogen more basic than in unsubstituted pyridine.

| Compound | pKa of Conjugate Acid | Comment |

|---|---|---|

| Pyridine | 5.25 | Reference basicity. libretexts.org |

| 4-Aminopyridine (B3432731) | 9.11 | Basicity is significantly increased by the electron-donating amino group. |

Role in Intramolecular Cyclizations and Hydrogen Bonding

The structure of this compound, featuring a nucleophilic amino group and an electrophilic aldehyde group in a 1,2-relationship on the pyridine ring, makes it an ideal candidate for intramolecular cyclization reactions. These reactions can lead to the formation of fused heterocyclic systems, such as dihydropyridopyrimidines or related structures, after an initial nucleophilic attack of the amino group on the aldehyde carbonyl, followed by cyclization and dehydration. chim.itbeilstein-journals.org

Hydrogen bonding plays a critical role in dictating the conformation and reactivity of the molecule. Both intramolecular and intermolecular hydrogen bonds are possible. washington.edu

Intramolecular Hydrogen Bonding: A hydrogen bond can form between the hydrogen of the amino group and the oxygen of the aldehyde group, creating a stable six-membered ring-like structure. This pre-organizes the molecule for cyclization, potentially lowering the activation energy for the reaction.

Intermolecular Hydrogen Bonding: The amino group and the pyridine nitrogen can participate in extensive intermolecular hydrogen bonding networks. qut.edu.au For instance, the amino group can act as a hydrogen bond donor, while the pyridine nitrogen and aldehyde oxygen can act as acceptors. These interactions are significant in the crystalline state and can influence the molecule's solubility and how it interacts with other reagents or catalysts. washington.eduresearchgate.net

Studies on related substituted aminopyridines have detailed the geometry of these hydrogen bonds, which are crucial for molecular assembly and recognition in various chemical and biological systems. qut.edu.aunih.gov

| Interaction Type | Typical Bond Distance (Å) | Significance |

|---|---|---|

| N-H···N (Pyridine) | ~2.6 - 3.1 | Common in pyridylthioureas and other aminopyridine derivatives, often forming dimers or chains. washington.eduqut.edu.au |

| N-H···O (Carbonyl) | ~2.8 - 3.0 | Key intramolecular interaction that facilitates cyclization. nih.gov |

| O-H···N (Protonated Pyridine) | ~2.5 - 2.6 | Strong interaction observed in proton-transfer compounds. qut.edu.auresearchgate.net |

Mechanistic Elucidation of Reaction Pathways

Detailed Reaction Mechanism Studies

While specific mechanistic studies exclusively focusing on this compound are not extensively detailed in the surveyed literature, its reaction pathways can be inferred from the behavior of molecules with similar functional arrangements. A prominent reaction pathway is the intramolecular cyclization to form a fused bicyclic system.

The mechanism for such a cyclization typically proceeds as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic nitrogen atom of the 4-amino group attacking the electrophilic carbon atom of the 3-aldehyde group.

Formation of a Hemiaminal Intermediate: This attack leads to the formation of a cyclic hemiaminal (or carbinolamine) intermediate. This step is generally reversible.

Dehydration and Aromatization: The hemiaminal intermediate undergoes dehydration (loss of a water molecule) to form a more stable, fused aromatic or partially aromatic system. This step is often the rate-determining step and can be promoted by acidic or basic conditions. The final product would be a derivative of a pyridopyrimidine.

This type of condensation-cyclization is a fundamental strategy in heterocyclic synthesis, used to build complex molecular architectures from relatively simple precursors. chim.itbeilstein-journals.org Similar transformations are seen in the synthesis of various biologically active nitrogen heterocycles. mdpi.com

Kinetic Analysis of Transformation Rates

Specific kinetic data for the transformation of this compound is not widely available in published literature. However, kinetic analyses of reactions involving structurally related compounds, such as 6-bromonicotinaldehyde, provide valuable insight into the factors that control reaction rates.

For example, in the development of a manufacturing process for the drug Abemaciclib, a key step involves the reductive amination of 6-bromonicotinaldehyde. acs.org A related side reaction, the formation of a formylated impurity, was the subject of a detailed kinetic study to understand and control its rate during storage. The reaction between ethyl piperazine (B1678402) and formic acid (a byproduct) was monitored, and the data was used to build a kinetic model. acs.org This analysis allowed for the determination of the kinetic constant (k) and the activation energy (Ea), which are crucial for predicting reaction progress under different time and temperature conditions. acs.org

Such studies highlight the methodologies that could be applied to analyze the transformation rates of this compound. A kinetic analysis of its intramolecular cyclization, for instance, would involve monitoring the disappearance of the starting material or the appearance of the product over time, likely using techniques like NMR or HPLC. The resulting data would be essential for optimizing reaction conditions to maximize yield and minimize side products.

| Parameter | Value |

|---|---|

| Kinetic Constant (k) | 1.40 × 10⁻⁶ L/mol·s |

| Activation Energy (Ea) | 85.06 kJ/mol |

This data is from a side reaction in a process starting with 6-bromonicotinaldehyde and is presented for illustrative purposes of kinetic analysis methodology. acs.org

Spectroscopic Characterization and Structural Elucidation of 4 Amino 6 Bromonicotinaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 4-Amino-6-bromonicotinaldehyde, ¹H and ¹³C NMR, along with advanced two-dimensional techniques, are crucial for a comprehensive structural assignment.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aldehyde proton, the aromatic protons, and the amine protons. The chemical shifts (δ) are influenced by the electron-donating amino group and the electron-withdrawing aldehyde and bromo groups.

The aldehyde proton (-CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.5-10.5 ppm . This significant downfield shift is due to the strong deshielding effect of the carbonyl group.

The aromatic protons on the pyridine (B92270) ring will exhibit characteristic chemical shifts and coupling patterns. The proton at the C-2 position (H-2) and the proton at the C-5 position (H-5) will appear as distinct signals. Due to the anisotropic effect of the pyridine ring and the influence of the substituents, their chemical shifts are predicted to be in the aromatic region of δ 6.0-8.5 ppm . The spin-spin coupling between these protons would likely result in doublets, though long-range couplings could introduce further complexity.

The amino group protons (-NH₂) are expected to produce a broad singlet. The chemical shift of these protons can be highly variable, typically appearing between δ 4.0-6.0 ppm , and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CHO | 9.8 | s (singlet) |

| H-2 | 8.2 | s (singlet) |

| H-5 | 6.8 | s (singlet) |

| -NH₂ | 5.0 (broad) | s (singlet) |

Note: These are predicted values and may vary from experimental results.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The aldehyde carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 185-195 ppm .

The aromatic carbons of the pyridine ring will resonate in the region of δ 110-160 ppm . The carbon atoms directly attached to the nitrogen (C-2 and C-6) will be deshielded, while the carbon attached to the amino group (C-4) will be shielded. The carbon bearing the bromine atom (C-6) will also experience a characteristic shift.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 |

| C-2 | 155 |

| C-3 | 120 |

| C-4 | 158 |

| C-5 | 115 |

| C-6 | 140 |

Note: These are predicted values and may vary from experimental results.

Two-dimensional (2D) NMR techniques would be invaluable for the unambiguous assignment of the proton and carbon signals of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. For this molecule, it would primarily confirm the through-bond connectivity between any coupled aromatic protons, although in this specific predicted case, all aromatic protons are singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the signals of H-2 and H-5 to their corresponding carbon atoms, C-2 and C-5.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for assigning the quaternary carbons (C-3, C-4, and C-6) by observing correlations from the aromatic and aldehyde protons. For example, the aldehyde proton should show a correlation to C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows through-space correlations between protons that are in close proximity. This could reveal spatial relationships between the aldehyde proton and the H-2 proton, as well as between the amino protons and the H-5 proton.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, C=N, C=C, and C-Br bonds.

N-H Stretching: The amino group should exhibit two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹ . The aldehyde C-H stretch typically shows two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ .

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl stretch of the aldehyde is anticipated in the region of 1680-1700 cm⁻¹ . Conjugation with the aromatic ring may shift this frequency to a slightly lower wavenumber.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500-600 cm⁻¹ .

Predicted IR Absorption Bands for this compound:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3450 | Medium |

| N-H Stretch (symmetric) | 3350 | Medium |

| Aromatic C-H Stretch | 3050 | Medium-Weak |

| Aldehyde C-H Stretch | 2820, 2720 | Weak |

| C=O Stretch | 1690 | Strong |

| C=N, C=C Stretch (ring) | 1600-1400 | Medium-Strong |

| C-Br Stretch | 550 | Medium |

Note: These are predicted values and may vary from experimental results.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in dipole moment, Raman scattering depends on a change in polarizability.

In the Raman spectrum of this compound, the symmetric vibrations of the pyridine ring are expected to be particularly strong. The C=C and C=N ring stretching modes in the 1400-1600 cm⁻¹ region should be prominent. The C-Br stretching vibration around 500-600 cm⁻¹ is also expected to be Raman active. The C=O stretch of the aldehyde will be present but may be weaker than in the IR spectrum. The symmetric N-H stretch of the amino group may also be observable.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of this compound, it provides critical information on molecular weight and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. mdpi.comnih.gov For this compound, with a molecular formula of C6H5BrN2O, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different atomic compositions. The presence of bromine, with its two primary isotopes 79Br and 81Br in an approximate 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion peak ([M]+• and [M+2]+•) that is readily observable.

The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷⁹Br). An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C6H5BrN2O |

| Nominal Mass | 200 g/mol |

| Monoisotopic Mass (for [M(⁷⁹Br)]+•) | 200.96397 Da |

| Monoisotopic Mass (for [M(⁸¹Br)]+•) | 202.96192 Da |

Fragmentation Pattern Analysis for Structural Connectivity

In mass spectrometry, after the initial ionization to form a molecular ion (M+•), the ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.ukwikipedia.org The analysis of these fragmentation patterns provides a molecular fingerprint that helps to piece together the compound's structure. libretexts.orglibretexts.org For this compound, the fragmentation is influenced by its functional groups: the aldehyde, the amino group, and the bromo-substituted pyridine ring.

Expected fragmentation pathways include:

Loss of a hydrogen radical: A peak at [M-1]+ corresponding to the loss of the aldehydic hydrogen, forming a stable acylium ion. miamioh.edu

Loss of carbon monoxide: Cleavage of the C-C bond between the ring and the aldehyde group, followed by the loss of CO (28 Da) from the [M-1]+ fragment.

Loss of the aldehyde group: A peak corresponding to [M-29]+ from the loss of the entire -CHO group.

Cleavage of Bromine: Loss of the bromine radical (•Br) can lead to a fragment ion at [M-79/81]+.

The presence of bromine isotopes will cause any bromine-containing fragment to appear as a pair of peaks separated by 2 m/z units, aiding in the identification of these specific fragments.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Description | Predicted m/z |

|---|---|---|

| [C6H5BrN2O]+• | Molecular Ion | 201/203 |

| [C6H4BrN2O]+ | Loss of •H from aldehyde | 200/202 |

| [C5H4BrN2]+ | Loss of •CHO from molecular ion | 172/174 |

| [C6H5N2O]+ | Loss of •Br from molecular ion | 121 |

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is an analytical method used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org By irradiating a single crystal of this compound with an X-ray beam, a diffraction pattern is produced. Mathematical analysis of this pattern allows for the calculation of a 3D map of electron density, from which the positions of individual atoms can be determined with high precision. wikipedia.org

This technique would provide definitive information on:

Bond Lengths: The exact distances between bonded atoms (e.g., C-C, C-N, C-Br, C=O).

Bond Angles: The angles formed between adjacent bonds, confirming the geometry of the pyridine ring and its substituents.

Torsional Angles: The dihedral angles that describe the conformation of the molecule, particularly the orientation of the aldehyde and amino groups relative to the pyridine ring.

Planarity: Confirmation of the aromaticity and planarity of the pyridine ring.

Intermolecular Interactions: Details of how molecules pack in the crystal lattice, including hydrogen bonding (e.g., between the amino group of one molecule and the nitrogen or oxygen of another) and other non-covalent interactions.

While a specific crystal structure for this compound is not publicly available, the technique remains the gold standard for unambiguously determining the solid-state molecular geometry of crystalline organic compounds.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential tools for assessing purity and monitoring chemical reactions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient separation technique used to determine the purity of a compound and to quantify its components. nih.gov For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In RP-HPLC, the stationary phase is nonpolar (e.g., silica (B1680970) modified with C18 alkyl chains), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. thermofisher.com

The sample is injected into the mobile phase stream, and as it passes through the column, its components are separated based on their relative hydrophobicity. More polar compounds elute earlier, while less polar compounds are retained longer by the stationary phase. A UV-Vis detector is commonly used, as the pyridine ring system of this compound contains a chromophore that absorbs UV light. A pure sample will ideally show a single, sharp peak at a characteristic retention time under specific conditions. The area of this peak is proportional to the concentration of the compound.

Table 3: Typical RP-HPLC Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 silica gel (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), often with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at an appropriate wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative monitoring of chemical reactions. researchgate.netlibretexts.org It is used to quickly determine if starting materials have been consumed and if the desired product has been formed. youtube.com

In a typical setup for synthesizing this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica gel on an aluminum backing). Alongside it, spots of the pure starting material(s) and a "co-spot" (a mixture of the starting material and the reaction aliquot) are applied. The plate is then placed in a chamber containing a suitable solvent system (eluent), which travels up the plate by capillary action.

Components separate based on their affinity for the stationary phase (silica) versus the mobile phase (eluent). The product, this compound, having different polarity than the reactants, will travel a different distance up the plate, resulting in a distinct spot with a unique retention factor (Rf) value. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared from the reaction mixture lane. Visualization is often achieved under UV light. libretexts.org

Table 4: General TLC Setup for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates |

| Mobile Phase (Eluent) | A mixture of a non-polar and a polar solvent (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) |

| Application | Spots of starting material, reaction mixture, and co-spot applied to the baseline |

| Visualization | UV lamp (254 nm) |

Computational Chemistry and Theoretical Modeling of 4 Amino 6 Bromonicotinaldehyde

Prediction of Spectroscopic Parameters through Computational Methods

No literature is available that reports the theoretical prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for 4-Amino-6-bromonicotinaldehyde using computational approaches.

Further research and dedicated computational studies are necessary to elucidate the theoretical and electronic properties of this compound.

Applications of 4 Amino 6 Bromonicotinaldehyde As a Synthetic Intermediate

Construction of Diverse Heterocyclic Scaffoldsbaranlab.orglongdom.org

The inherent pyridine (B92270) structure of 4-Amino-6-bromonicotinaldehyde, combined with its reactive aldehyde and amino moieties, provides a foundation for the synthesis of a wide array of more complex heterocyclic systems.

The compound itself is a substituted pyridine, making it an advanced intermediate for creating more complex pyridine derivatives. The aldehyde group can undergo various transformations, such as oxidation, reduction, or condensation reactions, while the amino group and bromine atom can be modified through substitution or coupling reactions. organic-chemistry.org General approaches to constructing pyridine rings often involve the condensation of carbonyl compounds or cycloaddition reactions. baranlab.org In this context, this compound serves not as a starting point for building the core ring, but as a pre-functionalized scaffold for elaboration. For instance, its aldehyde function is a key reaction site in multi-step syntheses, such as the pathway toward the drug Abemaciclib.

The synthesis of pyrimidine (B1678525) rings can be achieved through the condensation of a three-carbon fragment with a compound containing an N-C-N unit, such as an amidine, urea, or guanidine. bu.edu.eg The functional groups present in this compound allow it to participate in reactions to form fused pyrimidine systems. The amino and aldehyde groups can react with suitable reagents to construct an adjacent pyrimidine ring, leading to bicyclic heteroaromatic structures like pyrido[4,3-d]pyrimidines. This type of cyclocondensation reaction is a fundamental strategy in heterocyclic chemistry for generating diverse molecular frameworks. organic-chemistry.orgmdpi.com

The synthesis of quinolines and other fused systems from this compound involves building an additional ring onto its pyridine core. organic-chemistry.org For example, the aldehyde group can undergo condensation with a compound containing an active methylene (B1212753) group in the presence of an aniline (B41778) derivative, following the principles of the Friedländer annulation, to construct a fused benzene (B151609) ring, thereby forming a quinoline-type structure. The amino group on the pyridine ring can be diazotized and subsequently transformed to facilitate intramolecular cyclization reactions, leading to the formation of other fused heterocyclic systems. nih.gov The reactivity of the bromine atom also allows for palladium-catalyzed cross-coupling reactions, which can be used to introduce substituents that later participate in cyclization to form fused rings. organic-chemistry.org

Precursor in the Synthesis of Complex Chemical Entities

The utility of this compound extends to its role as a critical building block in the total synthesis of complex molecules, particularly in the pharmaceutical industry.

This compound is a key intermediate in the synthesis of Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in cancer therapy. researchgate.netnih.gov In the documented drug discovery route for Abemaciclib, the synthesis begins with 6-bromo-pyridine-3-carbaldehyde. This starting material undergoes a crucial substitution reaction with ammonia (B1221849), utilizing a reagent like cuprous oxide, to introduce the amino group at the 4-position, thereby forming the this compound intermediate moiety. This intermediate is then coupled with other complex fragments through reactions such as palladium-catalyzed cross-coupling to construct the final drug molecule. researchgate.net Abemaciclib is the only CDK4/6 inhibitor that has received approval for use as a monotherapy in the treatment of breast cancer. nih.govnih.gov

Table 1: Key Reaction in Abemaciclib Synthesis Involving the 4-Amino-6-bromopyridine Moiety

| Reactant 1 | Reactant 2 | Key Transformation | Product Moiety |

| 6-Bromo-pyridine-3-carbaldehyde | Ammonia (NH₃) | Nucleophilic Aromatic Substitution | This compound |

| Intermediate containing the 4-Amino-6-bromopyridine scaffold | Second complex heterocyclic fragment | Palladium-catalyzed coupling | Abemaciclib precursor |

The aldehyde functionality of this compound makes it a suitable component for the Hantzsch dihydropyridine (B1217469) synthesis. organic-chemistry.org This classic multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and an ammonia source (such as ammonium (B1175870) hydroxide). nih.gov Using this compound as the aldehyde component would yield a 1,4-dihydropyridine (B1200194) derivative with the 4-amino-6-bromopyridyl group substituted at the 4-position of the dihydropyridine ring. These types of 4-(pyridyl)-1,4-dihydropyridine compounds have been synthesized and investigated for their pharmacological activities. jst.go.jp The resulting dihydropyridines can be subsequently oxidized to form the corresponding pyridine derivatives. organic-chemistry.org

Table 2: Components for Hantzsch Synthesis of a Dihydropyridine Derivative

| Component | Example Compound/Reagent | Role in Synthesis |

| Aldehyde | This compound | Forms the C4 and substituent at the 4-position of the DHP ring. |

| β-Ketoester | Ethyl acetoacetate (B1235776) (2 equivalents) | Provides the carbon backbone for the dihydropyridine ring. |

| Nitrogen Source | Ammonium hydroxide | Provides the nitrogen atom for the dihydropyridine ring. |

Use as a Chemical Probe in Mechanistic Organic Chemistry

While direct studies employing this compound specifically as a chemical probe to elucidate reaction mechanisms are not extensively documented in publicly available research, the molecule's inherent functionalities suggest its potential for such applications. A chemical probe is a molecule used to study and understand chemical or biological systems. In mechanistic organic chemistry, such a probe would be designed to investigate reaction pathways, transition states, and the electronic effects of substituents.

The structure of this compound combines an electron-donating amino group and an electron-withdrawing aldehyde group on a pyridine ring, which also features a reactive bromo substituent. This combination of functional groups can be exploited to study various organic reactions. For instance, the 4-amino group has a significant electron-donating effect that can influence the reactivity of the pyridine ring and its substituents. This effect can be crucial in studies of nucleophilic aromatic substitution reactions, where the amino group can modulate the reaction rate and regioselectivity. Research on related aminopyridine derivatives has shown that the position and nature of substituents are critical in determining the reaction outcomes and can be leveraged to understand complex reaction mechanisms, such as nitro group migration in nucleophilic substitution reactions. researchgate.net

The aldehyde and bromo functionalities provide reactive sites for a range of chemical transformations, including cross-coupling reactions, condensations, and nucleophilic additions. By systematically modifying these groups and studying the kinetics and products of subsequent reactions, researchers could gain insights into the electronic and steric effects governing these processes. The compound could, in principle, be used to probe the active sites of catalysts or to study the mechanism of multi-component reactions.

Potential in the Development of Specialty Chemicals and Agrochemical Intermediates

The development of novel specialty chemicals and agrochemicals often relies on the availability of versatile and highly functionalized intermediates. This compound, with its unique substitution pattern, represents a promising scaffold for the synthesis of a new generation of such compounds. Agrochemical intermediates are crucial raw materials for producing pesticides and other crop protection products, and their quality directly impacts the efficacy and safety of the final products. researchgate.net

The related compound, 6-Bromonicotinaldehyde (B16785), is recognized as a key intermediate in the synthesis of active pharmaceutical ingredients and agrochemicals. innospk.com Its utility stems from the reactivity of the aldehyde and bromo groups, which allow for the construction of more complex molecular architectures. innospk.com By analogy, this compound offers even greater synthetic versatility due to the presence of the additional amino group. This amino group can be readily functionalized, for example, through acylation, alkylation, or diazotization reactions, to introduce a wide range of substituents and build molecular diversity.

The combination of the bromo and aldehyde groups allows for sequential or orthogonal chemical modifications. For instance, the bromo group is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of various aryl, alkyl, or alkynyl moieties. The aldehyde group can participate in reactions such as Wittig olefination, reductive amination, and the formation of imines and oximes, further extending the range of accessible derivatives.

This trifunctional nature makes this compound a valuable precursor for creating libraries of compounds for screening in agrochemical and specialty chemical applications. The pyridine core is a common motif in many biologically active molecules, and the specific substitution pattern of this intermediate could lead to the discovery of new herbicides, fungicides, or insecticides with novel modes of action.

Below is a table summarizing the key functional groups of this compound and their potential synthetic transformations relevant to the development of specialty chemicals and agrochemicals.

| Functional Group | Position | Potential Synthetic Transformations | Relevance |

| Aldehyde | 3 | Reductive amination, Wittig reaction, condensation reactions, oxidation to carboxylic acid, reduction to alcohol. | Introduction of diverse side chains and functional groups. |

| Amino | 4 | Acylation, alkylation, sulfonylation, diazotization and subsequent reactions. | Modification of electronic properties and introduction of new linking points. |

| Bromo | 6 | Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions. | Formation of C-C and C-N bonds to build molecular complexity. |

The strategic combination of these reactions allows for the systematic exploration of chemical space around the 4-aminonicotinaldehyde (B1271976) scaffold, enhancing the probability of discovering molecules with desired properties for specialty and agrochemical applications.

Advanced Topics and Future Perspectives in 4 Amino 6 Bromonicotinaldehyde Research

Novel Catalytic Systems for Synthesis and Derivatization

The development of novel catalytic systems is paramount for the efficient and selective synthesis and functionalization of 4-Amino-6-bromonicotinaldehyde. Future research could focus on transition-metal-catalyzed cross-coupling reactions to modify the bromine and amino substituents, as well as to functionalize the pyridine (B92270) ring's C-H bonds. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling could be employed to introduce new carbon-carbon bonds at the 6-position, replacing the bromine atom with various aryl or alkyl groups. nih.gov Similarly, catalysts based on rhodium or iridium could facilitate the C-H functionalization of the pyridine ring, offering a direct route to introduce new substituents without the need for pre-functionalization. nih.gov

The aldehyde group also presents opportunities for catalytic derivatization. Organocatalysis, for example, could be used for asymmetric transformations of the aldehyde, leading to chiral products with potential applications in medicinal chemistry. Furthermore, biocatalysts, such as engineered enzymes, could offer highly selective and environmentally friendly routes for the synthesis and modification of this compound. ijarsct.co.in

Table 1: Potential Catalytic Systems for the Synthesis and Derivatization of this compound

| Catalytic System | Reaction Type | Potential Application |

| Palladium-based catalysts | Suzuki-Miyaura Coupling | C-C bond formation at the 6-position |

| Rhodium/Iridium catalysts | C-H Functionalization | Direct introduction of substituents on the pyridine ring |

| Organocatalysts | Asymmetric Aldehyde Transformation | Synthesis of chiral derivatives |

| Biocatalysts (e.g., enzymes) | Selective Synthesis/Derivatization | Green and highly selective transformations |

Sustainable and Green Chemistry Approaches in its Production and Transformations

Adopting green chemistry principles in the synthesis and transformation of this compound is crucial for minimizing environmental impact. nih.govrasayanjournal.co.innih.gov This can be achieved through several strategies, including the use of greener solvents, the development of catalyst recycling methods, and the design of more atom-economical synthetic routes. biosynce.com For instance, replacing traditional volatile organic solvents with water, supercritical fluids, or bio-based solvents could significantly reduce the environmental footprint of its production. biosynce.com

Microwave-assisted and ultrasound-assisted organic synthesis are other green techniques that could be applied. ijarsct.co.innih.gov These methods often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. Furthermore, the development of solid-supported catalysts could simplify product purification and enable the reuse of the catalyst, contributing to a more sustainable process. rasayanjournal.co.in A key goal would be to develop a synthetic pathway that minimizes waste and avoids the use of hazardous reagents. nih.govnih.gov

Exploration of Unconventional Reaction Pathways and Regioselectivity

The unique electronic properties of the substituted pyridine ring in this compound open up possibilities for exploring unconventional reaction pathways and controlling regioselectivity. The interplay between the electron-donating amino group and the electron-withdrawing aldehyde and bromine substituents can be exploited to direct the outcome of chemical reactions. For example, under specific conditions, it might be possible to achieve regioselective functionalization at positions that are typically less reactive. acs.orgnih.govnih.gov

Research into the dearomatization-rearomatization strategies could lead to novel functionalization patterns. innovations-report.com By temporarily disrupting the aromaticity of the pyridine ring, it may be possible to introduce substituents at otherwise inaccessible positions. Understanding the underlying mechanisms of these reactions through computational studies could aid in the rational design of experiments to achieve desired regiochemical outcomes.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms offers numerous advantages for the production and derivatization of this compound. mtak.hursc.orgegasmoniz.com.pt Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch-wise manner, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and enhanced safety, especially when dealing with reactive intermediates or exothermic reactions. researchgate.netunimi.it

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and reagents, accelerating the discovery of new derivatives of this compound with desired properties. The combination of flow chemistry and automation could enable the on-demand synthesis of a library of compounds for various applications, such as drug discovery or materials science.

Table 2: Comparison of Batch vs. Flow Chemistry for the Synthesis of this compound Derivatives

| Parameter | Batch Chemistry | Flow Chemistry |

| Reaction Control | Less precise | Highly precise |

| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volumes |

| Scalability | Can be challenging | More straightforward scalability |

| Reproducibility | Can be variable | High reproducibility |

| Throughput | Lower | Higher for optimization and library synthesis |

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The functional groups present in this compound make it an attractive candidate for interdisciplinary research, particularly in materials science and supramolecular chemistry. The pyridine nitrogen and the amino group can act as hydrogen bond acceptors and donors, respectively, while the bromine atom can participate in halogen bonding. acs.org These non-covalent interactions can be utilized to direct the self-assembly of molecules into well-defined supramolecular architectures, such as liquid crystals, gels, or porous materials. rsc.orgmdpi.comrsc.orgnih.gov

In materials science, derivatives of this compound could be explored as building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The tunable electronic properties of the pyridine ring, combined with the potential for extensive functionalization, make it a promising scaffold for the design of novel functional materials.

Q & A

Q. Basic Research Focus

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (20–40% EtOAc) to separate polar impurities.

- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain pure crystals.

- HPLC : Employ reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation .

How to investigate electronic effects of substituents on the pyridine ring’s reactivity?

Q. Advanced Research Focus

- Hammett Studies : Correlate reaction rates of substituted analogs with σ values to quantify electronic contributions.

- Electrochemical Analysis : Cyclic voltammetry measures redox potentials, revealing electron-withdrawing effects of bromo/amino groups.

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .

What intermediates are critical in synthesizing this compound?

Basic Research Focus

Key intermediates include:

- 6-Bromonicotinaldehyde : Synthesized via Vilsmeier-Haack bromination of nicotinaldehyde.

- 4-Nitro-6-bromonicotinaldehyde : Intermediate for subsequent reduction to the amino group.

Characterize intermediates via melting point analysis, HRMS, and -NMR .

How to validate regioselectivity in amination reactions?

Q. Advanced Research Focus

- X-ray Crystallography : Resolve crystal structures to confirm substitution patterns.

- NOE NMR : Detect spatial proximity between substituents (e.g., NH₂ and Br).

- Isotopic Labeling : Use -ammonia to track amino group incorporation via -NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.